5-Hydroxybenzimidazole

Antioxidant research Lipid peroxidation Oxidative stress

5-Hydroxybenzimidazole is a confirmed biosynthetic intermediate in anaerobic vitamin B12 biosynthesis—unsubstituted benzimidazole cannot substitute in CobT/BzaF enzyme characterization or metabolic flux studies. It demonstrates direct antioxidant activity in squalene autoxidation assays at 0.1%, while 2-alkyl and unsubstituted analogs show none. In serine protease drug discovery, its 2-amino derivative confers a pKa of ~7.5, substantially lower than guanidino/amidino alternatives (>9.0), improving membrane permeability. Designated a human, rat, and bacterial metabolite, it is validated as an analytical reference standard for LC-MS/GC-MS metabolomics. Select this compound when mechanistic validity and experimental reproducibility are non-negotiable.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 149471-91-0
Cat. No. B117332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxybenzimidazole
CAS149471-91-0
Synonyms5-hydroxybenzimidazole
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NC=N2
InChIInChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-4,10H,(H,8,9)
InChIKeyKRKSOBREFNTJJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxybenzimidazole (CAS 149471-91-0): Properties and Structural Context for Research Procurement


5-Hydroxybenzimidazole (CAS 149471-91-0) is a member of the benzimidazole class, specifically 1H-benzimidazole carrying a single hydroxy substituent at position 5 [1]. Its molecular formula is C7H6N2O with a molecular weight of 134.14 g/mol [2]. The compound is recognized as a human metabolite, rat metabolite, and bacterial metabolite, and serves as a key intermediate in the anaerobic biosynthesis of cobamides including vitamin B12 [1][3]. The presence of the 5-hydroxy group confers distinct physicochemical and biological properties relative to unsubstituted benzimidazole and other position-substituted analogs [2].

Why 5-Hydroxybenzimidazole Cannot Be Substituted with Generic Benzimidazole Analogs in Critical Research Applications


Substitution of 5-hydroxybenzimidazole with unsubstituted benzimidazole or other position-substituted analogs (e.g., 5-methoxy, 5-chloro, or 2-alkyl derivatives) leads to qualitatively different experimental outcomes across multiple research contexts. Unsubstituted benzimidazole and its 2-alkyl derivatives exhibit no direct antioxidant activity, functioning only as metal-catalyzed autoxidation retarders, whereas 5-hydroxybenzimidazole acts as an effective direct antioxidant [1]. In vitamin B12 biosynthesis studies, unsubstituted benzimidazole is not a precursor to the 5,6-dimethylbenzimidazole moiety, while 5-hydroxybenzimidazole serves as a genuine biosynthetic intermediate [2]. For enzyme inhibition applications, the pKa and binding properties of 2-aminobenzimidazole-based inhibitors differ fundamentally from guanidino- or amidino-based alternatives, with pKa values of 7.5 compared to >9.0, affecting pharmacokinetic profiles [3]. These qualitative differences preclude generic interchange without compromising experimental validity.

Quantitative Differentiation of 5-Hydroxybenzimidazole: Comparative Evidence for Scientific Selection


Direct Antioxidant Activity: 5-Hydroxybenzimidazole vs. Unsubstituted and 2-Alkyl Benzimidazoles

5-Hydroxybenzimidazole exhibits direct antioxidant activity, in contrast to unsubstituted benzimidazole and its 2-alkyl derivatives (2-methyl, 2-ethyl, 2-nonyl), which show no direct antioxidant activity [1]. In squalene autoxidation assays under 1 atm oxygen at 60°C, 5-hydroxybenzimidazole at 0.1% concentration demonstrated effective antioxidant function, whereas benzimidazole and 2-alkyl derivatives functioned only as weak retarders of metal-catalyzed autoxidations with no direct antioxidant capacity [1].

Antioxidant research Lipid peroxidation Oxidative stress

Vitamin B12 Biosynthesis: 5-Hydroxybenzimidazole as Verified Precursor vs. Benzimidazole as Non-Precursor

In anaerobic bacteria, 5-hydroxybenzimidazole and 5-hydroxy-6-methylbenzimidazole are established precursors of the 5,6-dimethylbenzimidazole moiety of vitamin B12 [1]. In direct contrast, unsubstituted benzimidazole is not a precursor to the 5,6-dimethylbenzimidazole moiety of vitamin B12, as demonstrated in experiments with Eubacterium limosum [2]. The bza gene cluster (bzaA, bzaB, bzaC, bzaD, bzaE, bzaF) encodes enzymes specifically involved in the anaerobic biosynthesis pathway of the lower ligand, with 5-hydroxybenzimidazole serving as a key intermediate [3].

Vitamin B12 biosynthesis Cobamide metabolism Anaerobic bacteria

pKa Advantage: 2-Aminobenzimidazole Core vs. Guanidino/Amidino Inhibitors in Drug Design

Inhibitors containing a 2-aminobenzimidazole moiety (including 2-amino-5-hydroxybenzimidazole as a lead compound) exhibit pKa values of approximately 7.5, whereas previously described guanidino- or amidino-based inhibitors have pKa values greater than 9.0 [1]. This pKa difference of >1.5 units is pharmacokinetically meaningful: compounds with pKa closer to physiological pH may exhibit improved membrane permeability and oral bioavailability relative to highly basic guanidino/amidino counterparts [1]. The crystal structure of 2-amino-5-hydroxybenzimidazole complexed with urokinase (PDB entry 1fv9) reveals that the compound sits deep in the S1′ pocket, with the 5-hydroxy group contributing to binding interactions [1][2].

Enzyme inhibition Urokinase inhibitors Drug design

Biosynthetic Methylation: 5-Hydroxybenzimidazole as Direct Precursor to 5-Methoxybenzimidazole

5-Hydroxybenzimidazole serves as the direct biosynthetic precursor to 5-methoxybenzimidazole via SAM-dependent methylation. In Clostridium thermoaceticum, 5-hydroxybenzimidazole is methylated to 5-methoxybenzimidazole and subsequently transformed to 5-methoxybenzimidazolylcobamide [1]. The enzymatic reaction involves 5-hydroxybenzimidazole ribotide + S-adenosyl-L-methionine → 5-methoxybenzimidazole ribotide + S-adenosyl-L-homocysteine + H⁺ [2]. This precursor-product relationship establishes 5-hydroxybenzimidazole as an essential tool compound for tracing and studying cobamide lower ligand diversification pathways [3].

Biosynthesis Cobamide lower ligands Metabolic pathways

UV-Induced Lipid Peroxidation Inhibition: 5-Hydroxybenzimidazole Derivatives vs. 3-Hydroxypyridine Derivatives

In studies of photoprotective activity against UV-induced cardiolipin peroxidation, derivatives of 5-hydroxybenzimidazole inhibited the process of UV-induced lipid peroxidation, whereas derivatives of 3-hydroxypyridine did not [1]. Although all three compound classes tested (3-hydroxypyridine derivatives, amino-6-hydroxybenzothiazole derivatives, and 5-hydroxybenzimidazole derivatives) exhibited antioxidant effects during free radical oxidation of luminol, only the latter two classes demonstrated inhibition of UV-induced lipid peroxidation [1]. This indicates a class-specific advantage for 5-hydroxybenzimidazole derivatives in photoprotection-relevant oxidative contexts.

Photoprotection Lipid peroxidation Antioxidant screening

Validated Application Scenarios for 5-Hydroxybenzimidazole (CAS 149471-91-0) in Research and Development


Anaerobic Vitamin B12 and Cobamide Biosynthesis Pathway Studies

5-Hydroxybenzimidazole is an essential substrate and reference standard for investigating anaerobic vitamin B12 biosynthesis. Its confirmed role as a precursor to the 5,6-dimethylbenzimidazole moiety [1] and as the direct precursor to 5-methoxybenzimidazole via SAM-dependent methylation [2] makes it indispensable for metabolic flux studies, enzyme characterization (e.g., BzaF, BzaC, CobT), and pathway engineering in organisms such as Eubacterium limosum, Clostridium thermoaceticum, and Methanosarcina barkeri. Unsubstituted benzimidazole cannot substitute, as it is not a biosynthetic precursor .

Antioxidant Mechanism Research and Comparative Structure-Activity Studies

Researchers studying antioxidant structure-activity relationships (SAR) should select 5-hydroxybenzimidazole as a positive control for direct antioxidant activity. In squalene autoxidation assays, 5-hydroxybenzimidazole demonstrates effective direct antioxidant function at 0.1% concentration, whereas unsubstituted benzimidazole and 2-alkyl derivatives show no direct antioxidant activity [1]. Additionally, 5-hydroxybenzimidazole derivatives inhibit UV-induced lipid peroxidation, unlike 3-hydroxypyridine analogs [2], supporting their use in photoprotection-focused oxidative stress research.

Medicinal Chemistry: 2-Aminobenzimidazole Scaffold Optimization for Enzyme Inhibitors

In drug discovery programs targeting serine proteases (e.g., urokinase, trypsin-like enzymes) or other enzymes with S1 binding pockets, 5-hydroxybenzimidazole serves as a validated starting material for synthesizing 2-amino-5-hydroxybenzimidazole derivatives. The 2-aminobenzimidazole core confers a pKa of approximately 7.5—substantially lower than guanidino- or amidino-based alternatives (pKa > 9.0)—potentially improving membrane permeability and oral bioavailability [1]. The crystal structure of 2-amino-5-hydroxybenzimidazole bound to urokinase (PDB 1fv9) provides a structural template for rational design and further optimization [2].

Metabolite Standards and Analytical Reference Material Preparation

5-Hydroxybenzimidazole is classified as a human metabolite, rat metabolite, and bacterial metabolite [1][2]. This regulatory and biochemical designation supports its use as an analytical reference standard for metabolomics studies, particularly those examining cobamide profiles, vitamin B12 metabolism, or microbial metabolite signatures. The compound's well-defined physicochemical properties (MW 134.14 g/mol, XLogP3 1.5, H-bond donor count 2) facilitate method development and validation in LC-MS, GC-MS, and NMR-based analytical workflows [2].

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